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molecular formula C15H9ClN2O3 B8288035 3-Chloro-4-(quinolin-3-yloxy)nitrobenzene

3-Chloro-4-(quinolin-3-yloxy)nitrobenzene

Cat. No. B8288035
M. Wt: 300.69 g/mol
InChI Key: VBWSDWRFNRLTAS-UHFFFAOYSA-N
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Patent
US07601841B2

Procedure details

To a solution of nitrobenzene 51 (2.07 g) and NH4Cl (1.84 g) in EtOH (40 mL)-H2O (10 mL), was added iron powder (1.92 g). The mixture was heated to reflux for 1 h. After cooling the reaction mixture was filtered through short celite pad. The filtrate was concentrated, diluted with sat.NaHCO3 (30 mL) and extracted with AcOEt (30 mL). The combined organic layers were washed with brine (30 mL) and dried over Na2SO4. Concentration of the solvent afforded the aniline 52 (1.77 g, 95%) as a yellow solid. 1H NMR (300 MHz/CDCl3) δ 3.77 (2H, brs), 6.63 (1H, dd, J=2.7 Hz, J=8.6 Hz), 6.83 (1H, d, J=2.7 Hz), 6.99 (1H, d, J=8.6 Hz), 7.24 (1H, d, J=2.8 Hz), 7.49 (1H, m), 7.56-7.64 (2H, m), 8.08 (1H, m), 8.86 (1H, J=2.8 Hz)
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.92 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:19]([O-])=O)[CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:10]=[N:11][C:12]2[C:17]([CH:18]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2.[NH4+].[Cl-].O>CCO.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:19])[CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:10]=[N:11][C:12]2[C:17]([CH:18]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2 |f:1.2|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
ClC=1C=C(C=CC1OC=1C=NC2=CC=CC=C2C1)[N+](=O)[O-]
Name
Quantity
1.84 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.92 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through short celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted
EXTRACTION
Type
EXTRACTION
Details
NaHCO3 (30 mL) and extracted with AcOEt (30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC=1C=NC2=CC=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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